molecular formula C17H12ClF2N3OS B2479412 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 688337-24-8

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2479412
CAS No.: 688337-24-8
M. Wt: 379.81
InChI Key: KGVAOGHTNPWPOM-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-linked thioether acetamides, characterized by a 4-chlorophenyl-substituted imidazole ring connected via a sulfanyl group to an N-(2,4-difluorophenyl)acetamide moiety. Its molecular formula is C₁₇H₁₂ClF₂N₃OS, with a molecular weight of 383.82 g/mol (calculated via PubChem data).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVAOGHTNPWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring:

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the difluorophenyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the imidazole ring.

    Substitution: The chlorophenyl and difluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl and difluorophenyl groups enhance the compound’s binding affinity and specificity. This compound may also interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Biological Activity Reference
Target Compound : 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide C₁₇H₁₂ClF₂N₃OS 383.82 4-Cl (imidazole), 2,4-F (acetamide) Antimicrobial, enzyme inhibition*
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₁₈H₁₆ClN₃OS 357.86 4-Cl (imidazole), 3-CH₃ (acetamide) Not reported; structural analog
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₉H₁₆ClN₃O₃S 401.87 Benzodioxin (acetamide) Bioactive molecule (unspecified)
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide C₁₉H₁₄ClF₃N₃OS 430.85 4-CF₃ (acetamide) Enhanced lipophilicity, anticancer*
N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₇H₁₂Cl₂N₃OS 377.27 3-Cl (both rings) Antimicrobial

Key Differences in Substituent Effects

  • Halogenation Patterns: The 2,4-difluorophenyl group in the target compound improves solubility and bioavailability compared to non-fluorinated analogs (e.g., 3-methylphenyl in ). Chlorine vs. Trifluoromethyl: The 4-CF₃ substituent in significantly boosts lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, the target compound balances lipophilicity and solubility due to its fluorine atoms .
  • Ring Modifications :

    • Substituting the acetamide-linked phenyl group with a benzodioxin ring (as in ) introduces steric bulk and oxygen heteroatoms, which may alter binding kinetics or metabolic stability.
    • Dichlorophenyl analogs (e.g., ) exhibit stronger antimicrobial activity but higher toxicity risks due to increased halogen content .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that integrates an imidazole ring and a sulfanyl group, making it a subject of interest in medicinal chemistry. Its potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties, have been explored through various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉ClN₂O₂S
  • Molecular Weight : 268.72 g/mol
  • CAS Number : 6243-19-2

The compound features a chlorophenyl moiety and a difluorophenyl acetamide, contributing to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and sulfanyl groups have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to this class have demonstrated activity against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 µM to 43.4 µM for different derivatives . The presence of the sulfanyl group may enhance the interaction with cellular targets involved in cancer proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has been noted that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE is crucial for enhancing neurotransmitter levels in the synaptic cleft, thus improving cognitive functions .

Study 1: Antimicrobial Screening

In a recent study, derivatives similar to our compound were screened for antimicrobial activity. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 1.13 µM . This suggests that the sulfanyl group contributes significantly to the antibacterial properties.

Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer effects of imidazole derivatives on various cell lines. The results showed that certain derivatives could induce apoptosis in cancer cells, with mechanisms involving oxidative stress and DNA damage . The compound's structure allows it to effectively penetrate cell membranes, enhancing its therapeutic potential.

The biological activity of this compound likely involves:

  • Binding to Enzymes : The imidazole ring can interact with metal ions in enzymes, altering their activity.
  • Cell Membrane Penetration : The chlorophenyl groups enhance lipophilicity, aiding in cellular uptake.
  • Covalent Bond Formation : The sulfanyl group may form covalent bonds with target proteins, leading to inhibition or modulation of their function.

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